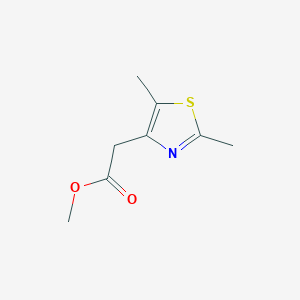

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-5-7(4-8(10)11-3)9-6(2)12-5/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUEJOXGQRQYLDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00384276 | |

| Record name | Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306937-37-1 | |

| Record name | Methyl 2,5-dimethyl-4-thiazoleacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306937-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00384276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound featuring a substituted thiazole ring, a core structure in numerous pharmacologically active agents. A comprehensive understanding of its physicochemical properties is paramount for its potential development as a therapeutic candidate. This guide provides a detailed analysis of these properties, including molecular structure, solubility, lipophilicity, and ionization state. In the absence of extensive experimental data, this document leverages in silico predictive models to offer valuable insights for researchers. Furthermore, it outlines the standard experimental methodologies for the empirical determination of these crucial parameters and discusses the expected spectral characteristics that are fundamental for its structural elucidation and quality control.

Introduction: The Significance of the Thiazole Moiety in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of approved drugs with diverse therapeutic applications, including antimicrobial, antiretroviral, and antifungal agents. The thiazole nucleus is a key component of vitamin B1 (thiamine) and the antibiotic penicillin. The physicochemical properties of thiazole-containing compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing their absorption, distribution, metabolism, excretion, and ultimately, their therapeutic efficacy and safety. This guide focuses on elucidating the physicochemical landscape of this compound to support its evaluation in drug discovery and development programs.

Molecular Structure and In Silico Physicochemical Predictions

A foundational step in characterizing any potential drug candidate is the detailed analysis of its molecular structure and the prediction of its fundamental physicochemical properties. These in silico methods provide rapid and cost-effective initial assessments, guiding further experimental work.

Chemical Structure

The canonical SMILES (Simplified Molecular Input Line Entry System) representation for this compound is CC1=C(SC(=N1)C)CC(=O)OC . This notation precisely describes the atomic connectivity of the molecule.

Predicted Physicochemical Properties

Due to the limited availability of experimental data for this specific molecule, in silico prediction tools are invaluable. The following table summarizes the predicted physicochemical properties of this compound, generated using the SwissADME web tool, a widely recognized platform in drug discovery research.[1][2][3]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₉H₁₁NO₂S | Defines the elemental composition. |

| Molecular Weight | 199.25 g/mol | Influences absorption and distribution; generally, values <500 g/mol are preferred for oral bioavailability. |

| logP (Octanol/Water Partition Coefficient) | 1.65 | A measure of lipophilicity, which affects permeability across biological membranes and solubility. A balanced logP (typically 1-3) is often desirable. |

| logS (Aqueous Solubility) | -2.5 | Predicts the solubility in water. A higher logS value indicates better solubility, which is crucial for absorption. |

| pKa (Acid/Base Dissociation Constant) | Basic pKa: 3.18 | Indicates the ionization state at different pH values, affecting solubility, permeability, and receptor binding. The predicted basic pKa suggests the thiazole nitrogen is weakly basic. |

| Topological Polar Surface Area (TPSA) | 55.1 Ų | Reflects the surface area of polar atoms, influencing membrane permeability. TPSA values < 140 Ų are generally associated with good oral bioavailability. |

| Number of Rotatable Bonds | 3 | An indicator of molecular flexibility, which can impact binding affinity and bioavailability. Fewer rotatable bonds are generally preferred. |

| Hydrogen Bond Acceptors | 3 | The number of atoms that can accept a hydrogen bond, influencing solubility and binding. |

| Hydrogen Bond Donors | 0 | The number of atoms that can donate a hydrogen bond, influencing solubility and binding. |

Experimental Determination of Physicochemical Properties: Methodologies and Rationale

While in silico predictions are informative, experimental determination of physicochemical properties remains the gold standard for accurate characterization. This section outlines the standard methodologies employed in the pharmaceutical industry.

Melting Point

The melting point is a fundamental physical property that provides an indication of purity.

-

Methodology: Capillary Method

-

A small, powdered sample of the compound is packed into a thin-walled capillary tube.[4]

-

The capillary tube is placed in a calibrated heating apparatus.[5]

-

The temperature is gradually increased, and the range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.[6][7]

-

-

Causality: A sharp melting point range (typically < 2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[6]

Lipophilicity (logP/logD)

Lipophilicity is a critical parameter that governs a molecule's ability to cross biological membranes.

-

Methodology: Shake-Flask Method

-

A known amount of the compound is dissolved in a biphasic system of n-octanol and a buffered aqueous solution (typically phosphate-buffered saline at pH 7.4 for logD).[8][9]

-

The mixture is shaken until equilibrium is reached, allowing the compound to partition between the two phases.[10]

-

The two phases are separated, and the concentration of the compound in each phase is determined analytically (e.g., by UV-Vis spectroscopy or HPLC).[8]

-

The logP (for non-ionizable compounds) or logD (for ionizable compounds at a specific pH) is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[10][11]

-

-

Causality: This method directly measures the partitioning of the compound between a nonpolar and a polar environment, providing a reliable measure of its lipophilicity.

Ionization Constant (pKa)

The pKa determines the extent of ionization of a compound at a given pH, which significantly impacts its solubility, permeability, and interaction with biological targets.

-

Methodology: Potentiometric Titration

-

The compound is dissolved in a suitable solvent (often a water-methanol mixture for poorly soluble compounds).[1][3]

-

A standardized solution of a strong acid or base is incrementally added to the solution.[12]

-

The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.[1]

-

The pKa is determined from the inflection point of the resulting titration curve.[12][13][14]

-

-

Causality: This method directly measures the pH at which the compound is 50% ionized, providing an accurate determination of its acidic or basic strength.

Aqueous Solubility

Solubility is a crucial factor for drug absorption and formulation development.

-

Methodologies: Kinetic and Thermodynamic Solubility Assays

-

Kinetic Solubility: This high-throughput screening method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer and measuring the point at which precipitation occurs, often by turbidimetry.[15][16]

-

Thermodynamic Solubility: This method, considered the gold standard, involves equilibrating an excess of the solid compound in an aqueous buffer for an extended period (e.g., 24-48 hours) to achieve a saturated solution.[15][17][18][19] The concentration of the dissolved compound is then measured after filtration or centrifugation.

-

-

Causality: Kinetic solubility provides a rapid assessment of solubility from a supersaturated state, while thermodynamic solubility reflects the true equilibrium solubility of the most stable crystalline form.

Spectral Characterization: The Fingerprint of the Molecule

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule.

-

Expected ¹H NMR Spectral Features:

-

Expected ¹³C NMR Spectral Features:

-

Thiazole Carbons: Resonances for the C2, C4, and C5 carbons of the thiazole ring are expected in the aromatic region, typically between δ 110-170 ppm.[4][13]

-

Ester Carbonyl Carbon (C=O): A characteristic signal in the downfield region, around δ 170-175 ppm.

-

Methylene Carbon (-CH₂-): A signal in the aliphatic region, likely around δ 30-40 ppm.

-

Methyl Carbons: Signals for the two thiazole methyl groups and the ester methyl group will appear in the upfield region, typically between δ 10-25 ppm and δ 50-55 ppm, respectively.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): An intense peak corresponding to the molecular weight of the compound (199.25 m/z).

-

Major Fragmentation Pathways: Common fragmentation patterns for thiazole derivatives involve cleavage of the ring and loss of side chains.[22][23][24][25] For this molecule, fragmentation may involve the loss of the methoxycarbonylmethyl group (-CH₂COOCH₃) or cleavage of the ester functionality.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Expected Characteristic Absorption Bands:

Conclusion

This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, a compound of interest for drug discovery and development. By integrating in silico predictions with established experimental methodologies and expected spectral characteristics, this document serves as a valuable resource for researchers. The presented data and protocols are intended to facilitate a thorough evaluation of this molecule's potential as a therapeutic agent and to guide its progression through the drug development pipeline. The favorable predicted properties, such as a molecular weight under 500 g/mol and a balanced logP, suggest that this compound possesses a promising foundation for further investigation.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. SwissADME [swissadme.ch]

- 3. SwissADME - SIB Swiss Institute of Bioinformatics [expasy.org]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. Molinspiration Cheminformatics [molinspiration.com]

- 7. hmdb.ca [hmdb.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Molecular Modelling Group [molecular-modelling.ch]

- 10. doc.mcule.com [doc.mcule.com]

- 11. Methyl acetate(79-20-9) 1H NMR spectrum [chemicalbook.com]

- 12. chemaxon.com [chemaxon.com]

- 13. asianpubs.org [asianpubs.org]

- 14. ChemAxon: Released a report on the accuracy of property prediction tools. | パトコア - Powered by IPROS GMS [pr.mono.ipros.com]

- 15. acdlabs.com [acdlabs.com]

- 16. www1.udel.edu [www1.udel.edu]

- 17. 2-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ACETIC ACID | 306937-38-2 [chemicalbook.com]

- 18. This compound | 306937-37-1 [amp.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. article.sapub.org [article.sapub.org]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 25. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 26. uanlch.vscht.cz [uanlch.vscht.cz]

An In-depth Technical Guide to Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate (CAS 306937-37-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Context

Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate is a heterocyclic compound belonging to the thiazole class of molecules. The thiazole ring is a prevalent scaffold in numerous biologically active compounds and approved pharmaceuticals, valued for its ability to engage in a variety of biological interactions. This compound, in particular, is recognized as a fragment-sized molecule, making it a valuable tool in fragment-based drug discovery (FBDD). FBDD is a modern drug discovery paradigm that starts with the identification of small, low-complexity molecules ("fragments") that bind weakly to a biological target. These initial hits then serve as starting points for the development of more potent and selective lead compounds through systematic chemical elaboration. The strategic application of fragments like this compound allows for a more efficient exploration of chemical space and can lead to the development of novel therapeutics.

This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its utility in drug discovery.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is provided in the table below. It is important to note that while some data is available from chemical suppliers, comprehensive, experimentally verified data from peer-reviewed literature is limited.

| Property | Value | Source |

| CAS Number | 306937-37-1 | Chemical Supplier Catalogs |

| Molecular Formula | C₈H₁₁NO₂S | Chemical Supplier Catalogs |

| Molecular Weight | 185.24 g/mol | Chemical Supplier Catalogs |

| Appearance | Reported as a solid | [1] |

| Boiling Point | 72 °C (Predicted) | [2] |

| Density | 1.176±0.06 g/cm³ (Predicted) | [2] |

| pKa | 2.60±0.10 (Predicted) | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring.

Proposed Synthetic Pathway

The synthesis of this compound can be logically deduced to proceed via the reaction of thioacetamide and methyl 4-chloro-3-oxobutanoate .

-

Thioacetamide (CH₃CSNH₂): This reactant provides the sulfur atom and the C2-methyl group of the thiazole ring.

-

Methyl 4-chloro-3-oxobutanoate (CH₃OC(O)CH₂C(O)CH₂Cl): This α-chloro-β-ketoester serves as the three-carbon backbone, providing the C4-acetate moiety and the C5-methyl group.

The overall reaction is a cyclocondensation, which is typically carried out in a suitable solvent such as ethanol, and may be heated to facilitate the reaction.

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Hypothesized)

The following protocol is a well-established general procedure for the Hantzsch thiazole synthesis, adapted for the specific starting materials required for this compound.

Materials:

-

Thioacetamide

-

Methyl 4-chloro-3-oxobutanoate[3]

-

Ethanol (or a similar suitable solvent)

-

Sodium bicarbonate or a mild base (for neutralization)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

-

Standard laboratory glassware and equipment for reflux, extraction, and purification.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve an equimolar amount of thioacetamide in ethanol.

-

Addition of Reactant: To the stirred solution, add an equimolar amount of methyl 4-chloro-3-oxobutanoate dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure this compound.

Causality Behind Experimental Choices:

-

Solvent: Ethanol is a common choice as it is a polar protic solvent that can dissolve both reactants and facilitate the reaction.

-

Reflux: Heating the reaction provides the necessary activation energy for the condensation and dehydration steps, driving the reaction to completion.

-

Neutralization: The reaction can produce acidic byproducts, and neutralization is necessary to quench the reaction and allow for efficient extraction of the organic product.

-

Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity like the target ester.

Application in Fragment-Based Drug Discovery (FBDD)

The thiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.[4][5] this compound, as a fragment-sized molecule, embodies several key attributes that make it an attractive starting point in FBDD campaigns.

Key Attributes as a Fragment:

-

Low Molecular Weight and Complexity: Its small size allows for efficient binding to small pockets on the surface of a protein target.

-

Defined Vector for Growth: The methyl acetate group at the C4 position provides a clear and synthetically tractable handle for chemical elaboration. This allows for the systematic "growing" of the fragment into a more potent lead compound by extending the molecule into adjacent binding pockets.

-

Rich Chemical Information: The thiazole ring itself offers multiple points for interaction with a biological target, including hydrogen bonding (via the nitrogen atom) and potential π-stacking interactions.

Caption: Role of the title compound in a typical Fragment-Based Drug Discovery workflow.

Safety and Handling

For research and development purposes only. Not for medicinal, household, or other use.[6]

Hazard Identification:

-

Based on data for similar compounds, may cause skin, eye, and respiratory irritation.

Handling Precautions:

-

Avoid contact with skin and eyes.

-

Use in a well-ventilated area or under a fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

First Aid Measures:

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

In case of skin contact: Wash off with soap and plenty of water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

If swallowed: Rinse mouth with water. Do not induce vomiting.

This safety information is a summary and is not exhaustive. Always consult the full Safety Data Sheet (SDS) before handling this chemical.

Conclusion

This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward, albeit not yet explicitly documented, synthesis via the Hantzsch reaction makes it an accessible building block. Its characteristics as a fragment-sized molecule, possessing a privileged thiazole scaffold and a modifiable acetate group, position it as a promising starting point for fragment-based drug discovery campaigns. Further research into its specific biological activities and the publication of detailed analytical data will undoubtedly enhance its value to the scientific community.

References

A-Technical-Guide-to-Methyl-2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate:-Synthesis,-Characterization,-and-Applications

Abstract

This technical guide provides a comprehensive overview of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of significant interest to the pharmaceutical and chemical research communities. The thiazole nucleus is a cornerstone in medicinal chemistry, appearing in numerous approved drugs and biologically active agents. This document details the molecular identification, physicochemical properties, a robust synthesis protocol via the Hantzsch thiazole synthesis, and a thorough spectroscopic characterization of the title compound. Furthermore, it explores its potential applications as a versatile synthetic intermediate in drug discovery programs, grounded in the well-established biological significance of the thiazole scaffold. This guide is intended for researchers, chemists, and professionals in drug development seeking in-depth technical information and actionable laboratory protocols.

1.0-Introduction-to-the-Thiazole-Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions make it a critical component in the design of therapeutic agents. Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Prominent examples of thiazole-containing drugs underscore its importance in modern medicine. The structural versatility of the thiazole ring allows for substitution at multiple positions, enabling chemists to fine-tune the steric and electronic properties of molecules to optimize biological activity and pharmacokinetic profiles. This compound serves as a key exemplar of a functionalized thiazole, representing a valuable building block for the synthesis of more complex and potentially bioactive molecules.

2.0-Compound-Identification-and-Physicochemical-Properties

Precise identification is paramount for any chemical entity in a research or development setting. This section provides the definitive nomenclature and key structural identifiers for this compound.

2.1-Nomenclature-and-Structural-Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₁₁NO₂S[6]

-

Molecular Weight: 199.25 g/mol

-

Canonical SMILES: CC1=C(CSC(=N1)C)CC(=O)OC

-

InChI Key: YJQPYJJDDYGNAM-UHFFFAOYSA-N

2.2-Physicochemical-Properties

The following table summarizes the key physicochemical properties. Since extensive experimental data for this specific compound is not widely published, these values are primarily based on computational predictions and serve as a reliable estimation for experimental design.

| Property | Value | Source |

| Molecular Weight | 199.25 g/mol | Calculated |

| XLogP3 | 1.4 | Predicted |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Topological Polar Surface Area | 61.9 Ų | Predicted |

| Boiling Point | ~ 290-320 °C | Estimated |

| Density | ~ 1.2 g/cm³ | Estimated |

3.0-Synthesis-and-Mechanistic-Insights

The construction of the thiazole ring is a foundational process in heterocyclic chemistry. The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most reliable and versatile methods for preparing these scaffolds.[7][8]

3.1-Proposed-Synthetic-Route:-The-Hantzsch-Thiazole-Synthesis

The synthesis of this compound can be efficiently achieved through a one-pot condensation reaction between thioacetamide (2) and methyl 3-acetyl-4-oxopentanoate (1) . This approach is a variation of the classic Hantzsch synthesis, which traditionally involves an α-haloketone and a thioamide.[8][9] Here, an α-acyl β-ketoester provides the necessary electrophilic centers for cyclization.

Retrosynthetic Analysis: The target molecule can be disconnected at the N1-C2 and S1-C5 bonds of the thiazole ring. This reveals a thioamide (providing the N-C=S unit) and a 1,3-dicarbonyl compound with an adjacent electrophilic carbon (providing the C-C-C=O unit) as the logical precursors.

3.2-Detailed-Experimental-Protocol

Causality: This protocol is designed for efficiency and high yield. Ethanol is selected as the solvent due to its ability to dissolve both polar and non-polar reactants and its suitable boiling point for reflux. The reaction is performed under neutral conditions to favor the desired cyclization pathway.

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl 3-acetyl-4-oxopentanoate (1.0 eq) in absolute ethanol (100 mL).

-

Reactant Addition: To the stirred solution, add thioacetamide (1.1 eq).

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

-

Workup and Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 20 mL using a rotary evaporator.

-

Extraction: Pour the concentrated mixture into a separatory funnel containing 100 mL of ethyl acetate and 100 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake vigorously and allow the layers to separate. The purpose of the bicarbonate wash is to neutralize any acidic byproducts.

-

Purification: Separate the organic layer, wash it with brine (50 mL), and dry it over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude product can be further purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford this compound as a pure compound.

3.3-Synthesis-Workflow-Diagram

Caption: Hantzsch synthesis workflow for the target compound.

4.0-Spectroscopic-Characterization

Structural elucidation of the synthesized product is confirmed through a combination of spectroscopic techniques. The following are the predicted data based on the compound's structure.

4.1-Proton-NMR-(¹H-NMR)

-

δ ~ 3.70 ppm (s, 3H): The singlet corresponds to the three protons of the methyl ester (-OCH₃).

-

δ ~ 3.65 ppm (s, 2H): This singlet represents the two protons of the methylene bridge (-CH₂-) connecting the thiazole ring to the ester group.

-

δ ~ 2.65 ppm (s, 3H): A singlet for the three protons of the methyl group at the C2 position of the thiazole ring.

-

δ ~ 2.40 ppm (s, 3H): A singlet for the three protons of the methyl group at the C5 position of the thiazole ring.

4.2-Carbon-NMR-(¹³C-NMR)

-

δ ~ 171.0 ppm: Carbonyl carbon of the ester group (C=O).

-

δ ~ 165.0 ppm: C2 carbon of the thiazole ring.

-

δ ~ 148.0 ppm: C4 carbon of the thiazole ring.

-

δ ~ 125.0 ppm: C5 carbon of the thiazole ring.

-

δ ~ 52.0 ppm: Methyl carbon of the ester (-OCH₃).

-

δ ~ 30.0 ppm: Methylene bridge carbon (-CH₂-).

-

δ ~ 19.0 ppm: C2-methyl carbon.

-

δ ~ 15.0 ppm: C5-methyl carbon.

4.3-Infrared-(IR)-Spectroscopy

-

~ 2950 cm⁻¹: C-H stretching from the alkyl groups.

-

~ 1735 cm⁻¹: Strong C=O stretching from the ester carbonyl group.

-

~ 1550 cm⁻¹: C=N stretching characteristic of the thiazole ring.

-

~ 1450 cm⁻¹: C=C stretching from the thiazole ring.

-

~ 1200 cm⁻¹: C-O stretching of the ester group.

4.4-Mass-Spectrometry-(MS)

-

Expected [M]⁺: The molecular ion peak would be observed at m/z = 199.25, corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) and the carbomethoxy group (-COOCH₃, m/z = 59).

4.5-Characterization-Workflow-Diagram

Caption: Workflow for the structural elucidation of the product.

5.0-Applications-in-Research-and-Drug-Development

While specific biological data for this compound is not extensively documented, its value lies in its potential as a versatile synthetic intermediate.

5.1-Role-as-a-Synthetic-Intermediate

The ester functionality of this molecule is a prime handle for further chemical modifications. It can be readily hydrolyzed to the corresponding carboxylic acid, 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetic acid (CAS 306937-38-2).[10] This acid can then be coupled with various amines to generate a library of amide derivatives, a common strategy in medicinal chemistry to explore structure-activity relationships (SAR).[1] Furthermore, the ester can be reduced to the corresponding alcohol, providing another point for diversification.

5.2-Potential-Biological-Activity-Based-on-the-Thiazole-Core

The thiazole nucleus is a well-established pharmacophore. Compounds containing this scaffold have been developed for a wide range of therapeutic targets.[1][11] Therefore, derivatives synthesized from this compound could be screened for a variety of biological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds function as kinase inhibitors.

-

Antimicrobial Activity: The thiazole ring is a key component of penicillin and other antimicrobial agents.

-

Anti-inflammatory Activity: Thiazole derivatives have shown promise as inhibitors of inflammatory pathways.

5.3-Future-Directions

Future research involving this compound should focus on leveraging its synthetic utility. The development of diverse chemical libraries based on this scaffold and subsequent high-throughput screening could uncover novel therapeutic leads. Its relatively straightforward synthesis makes it an attractive starting point for such discovery campaigns.

6.0-Conclusion

This compound is a well-defined chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its identification, properties, a robust and mechanistically sound synthesis protocol, and a framework for its characterization. Its value is intrinsically linked to the proven therapeutic importance of the thiazole scaffold, positioning it as a key intermediate for the development of next-generation pharmaceuticals.

7.0-References

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (n.d.). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

-

Hantzsch Thiazole Synthesis. (n.d.). Chem Help ASAP. Retrieved January 5, 2026, from --INVALID-LINK--

-

Yogi, P., Ashid, M., Hussain, N., Khan, S., & Joshi, A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28, 927-932.

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from --INVALID-LINK--

-

Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.

-

This compound CAS 306937-37-1. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

-

[TL01020] CAS 306937-37-1 | this compound, 97%. (n.d.). LabFind. Retrieved January 5, 2026, from --INVALID-LINK--

-

306937-37-1|Methyl 2-(2,5-dimethylthiazol-4-yl)acetate. (n.d.). BLDpharm. Retrieved January 5, 2026, from --INVALID-LINK--

-

Methyl (2,5-dimethyl-1,3-thiazol-4-yl)acetate. (n.d.). Key Organics. Retrieved January 5, 2026, from --INVALID-LINK--

-

This compound. (n.d.). Infochems. Retrieved January 5, 2026, from --INVALID-LINK--

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

-

METHYL2-(2-AMINO-5-METHYL-1,3-THIAZOL-4-YL)ACETATE. (n.d.). Echemi. Retrieved January 5, 2026, from --INVALID-LINK--

-

CN105348216A - Synthetic method for 2-acetyl thiazole. (n.d.). Google Patents. Retrieved January 5, 2026, from --INVALID-LINK--

-

Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.). Retrieved January 5, 2026, from --INVALID-LINK--

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. Retrieved January 5, 2026, from --INVALID-LINK--

-

Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies. Retrieved January 5, 2026, from --INVALID-LINK--

-

2-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ACETIC ACID. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

-

This compound. (n.d.). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

-

This compound. (2022). ChemicalBook. Retrieved January 5, 2026, from --INVALID-LINK--

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound CAS#: 306937-37-1 [m.chemicalbook.com]

- 4. 306937-37-1|Methyl 2-(2,5-dimethylthiazol-4-yl)acetate|BLD Pharm [bldpharm.com]

- 5. This compound [infochems.co.kr]

- 6. keyorganics.net [keyorganics.net]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. asianpubs.org [asianpubs.org]

- 10. 2-(2,5-DIMETHYL-1,3-THIAZOL-4-YL)ACETIC ACID | 306937-38-2 [chemicalbook.com]

- 11. Synthesis New and Novel Aryl Thiazole Derivatives Compounds – Oriental Journal of Chemistry [orientjchem.org]

The Evolving Landscape of Dimethylthiazole Derivatives: A Technical Guide to Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

The thiazole nucleus, a five-membered aromatic heterocycle containing both sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its derivatives have consistently demonstrated a broad spectrum of pharmacological activities.[1] Among these, dimethylthiazole derivatives have emerged as a particularly promising class of compounds, exhibiting significant potential in the realms of oncology, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanisms of action of dimethylthiazole derivatives, offering valuable insights for researchers and drug development professionals.

I. The Synthetic Gateway: Crafting Dimethylthiazole Scaffolds

The foundational step in exploring the biological potential of dimethylthiazole derivatives lies in their synthesis. The Hantzsch thiazole synthesis, a classic and versatile method, remains a primary route for constructing the thiazole ring.[2][3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[3]

Detailed Protocol: Hantzsch Synthesis of a 2-Amino-4,5-dimethylthiazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-amino-4,5-dimethylthiazole derivative, a common scaffold in bioactive compounds.

Materials:

-

3-Bromo-2-butanone (α-haloketone)

-

Thiourea (thioamide)

-

Ethanol

-

Sodium carbonate solution (5%)

-

Stir bar and magnetic stir plate

-

Heating mantle or hot plate

-

Beakers, Buchner funnel, and filter paper

Procedure:

-

In a round-bottom flask, combine 3-bromo-2-butanone (1 equivalent) and thiourea (1.5 equivalents).[2]

-

Add ethanol as the solvent and a stir bar.[2]

-

Heat the mixture with stirring at a moderate temperature (e.g., 60-70°C) for a specified duration (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.[2]

-

Pour the reaction mixture into a beaker containing a 5% sodium carbonate solution to neutralize any excess acid and precipitate the product.[2]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[2]

-

Wash the filter cake with water to remove any inorganic impurities.[2]

-

Allow the product to air dry or dry in a desiccator.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired 2-amino-4,5-dimethylthiazole derivative.

Experimental Workflow for Hantzsch Thiazole Synthesis:

Caption: A generalized workflow for the Hantzsch synthesis of dimethylthiazole derivatives.

II. Anticancer Activity: Targeting the Engines of Malignancy

Dimethylthiazole derivatives have demonstrated significant promise as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[4] Their mechanisms of action are often multifaceted, targeting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[4]

Quantitative Data on Anticancer Activity

The anticancer efficacy of dimethylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4,5-dimethylthiazole derivative | Human Breast Cancer (MCF-7) | 2.57 | [5] |

| 2-Amino-4,5-dimethylthiazole derivative | Human Liver Cancer (HepG2) | 7.26 | [5] |

| Thiazolyl-hydrazone derivative | Human Breast Cancer (MCF-7) | 31.5 | [5] |

| Thiazolyl-hydrazone derivative | Human Liver Cancer (HepG2) | 51.7 | [5] |

| Substituted Thiazole Derivative | Human Breast Cancer (MCF-7) | 11.05 | [6] |

| Substituted Thiazole Derivative | Human Lung Cancer (A549) | 9.51 | [6] |

Mechanism of Action: Inhibition of VEGFR-2 Signaling

A key mechanism through which certain dimethylthiazole derivatives exert their anticancer effects is by inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] VEGFR-2 is a crucial receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to suppressed growth and metastasis.[8]

VEGFR-2 Signaling Pathway and Point of Inhibition:

Caption: Inhibition of the VEGFR-2 signaling cascade by a dimethylthiazole derivative.

Experimental Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol details a common method for assessing the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[7][8]

Principle: This assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[7]

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase buffer (containing Tris-HCl, MgCl2, DTT)

-

ATP

-

VEGFR-2 specific substrate (e.g., a synthetic peptide)

-

Test compound (dimethylthiazole derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, which measures ADP production)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in kinase buffer.

-

In a 96-well plate, add the kinase buffer, VEGFR-2 enzyme, and the test compound at various concentrations.[9]

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP.[7]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes).[9]

-

Stop the reaction by adding the ADP-Glo™ reagent, which also depletes the remaining ATP.[8]

-

Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.[8]

-

Measure the luminescence using a microplate reader. The signal is inversely proportional to the kinase activity.[9]

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is proportional to the number of viable cells.[10]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

Test compound (dimethylthiazole derivative)

-

MTT solution (5 mg/mL in PBS)[10]

-

Solubilization solution (e.g., DMSO or acidified isopropanol)[12]

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]

-

Treat the cells with various concentrations of the dimethylthiazole derivative and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[13]

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.[12]

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.[12]

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[6]

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

III. Antimicrobial Activity: Combating Microbial Resistance

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Dimethylthiazole derivatives have shown promising activity against a variety of bacterial and fungal pathogens.[14][15]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[5][16]

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| 2-Amino-5-alkylidene-thiazol-4-one | Pseudomonas aeruginosa | 3.9 | [14] |

| 2-Amino-thiazole thiourea derivative | Staphylococcus aureus | 2-32 | [15] |

| 2-Amino-thiazole thiourea derivative | Candida albicans | >64 | [15] |

| 2-Amino-4,5-diarylthiazole derivative | Candida albicans | 9 (MIC80) | [17] |

| 2-Aminothiazole derivative | Staphylococcus aureus | 0.06-0.12 | [18] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This protocol describes a standardized method for determining the MIC of an antimicrobial agent.[5][19]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is determined as the lowest concentration of the agent that inhibits visible growth after incubation.[20]

Materials:

-

Test microorganism

-

Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Test compound (dimethylthiazole derivative)

-

Standardized inoculum of the microorganism (e.g., 0.5 McFarland standard)

-

Incubator

Procedure:

-

Prepare a stock solution of the dimethylthiazole derivative in a suitable solvent.[21]

-

Perform a serial two-fold dilution of the compound in the growth medium across the wells of a 96-well plate.[19]

-

Prepare a standardized inoculum of the test microorganism in the growth medium.[21]

-

Inoculate each well (except for a sterility control) with the microbial suspension. Include a growth control well containing only the medium and the inoculum.[5]

-

Incubate the plate at an appropriate temperature (e.g., 37°C) for a specified period (e.g., 18-24 hours).[16]

-

After incubation, visually inspect the plate for turbidity, which indicates microbial growth.[5]

-

The MIC is the lowest concentration of the compound in which there is no visible growth.[5]

IV. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, and dimethylthiazole derivatives have shown potential as anti-inflammatory agents.[22][23] Their mechanism of action often involves the inhibition of key enzymes in the inflammatory pathway, such as cyclooxygenases (COX).[23][24]

Mechanism of Action: Inhibition of Cyclooxygenase-2 (COX-2)

Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation.[23] By selectively inhibiting COX-2, dimethylthiazole derivatives can reduce inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.[24]

Arachidonic Acid Pathway and COX-2 Inhibition:

Caption: Inhibition of prostaglandin synthesis via the COX-2 pathway by a dimethylthiazole derivative.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound against the COX-2 enzyme.[25][26]

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to the oxidation of a chromogenic substrate. The inhibition of COX-2 results in a decreased colorimetric signal.[27]

Materials:

-

Human recombinant COX-2 enzyme

-

Assay buffer

-

Heme cofactor

-

Arachidonic acid (substrate)

-

Fluorometric or colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

-

Test compound (dimethylthiazole derivative)

-

96-well plate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound or a reference inhibitor (e.g., celecoxib).[28]

-

Incubate the plate for a short period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[26]

-

Initiate the reaction by adding arachidonic acid to all wells.[26]

-

Incubate for a precise duration (e.g., 2 minutes) to allow for the enzymatic reaction.[26]

-

Stop the reaction by adding a suitable stop solution (e.g., stannous chloride or hydrochloric acid).[26]

-

Measure the absorbance or fluorescence of the product using a microplate reader.[28]

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

V. Structure-Activity Relationship (SAR) and Future Directions

The biological activity of dimethylthiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective compounds. For instance, in the context of antimicrobial activity, the presence of a halogen atom, particularly at the 3rd position of a phenyl group attached to the thiazole core, has been shown to be important for activity against Gram-positive cocci.[15]

Future research in this field should focus on:

-

Expanding Chemical Diversity: Synthesizing novel dimethylthiazole derivatives with a wider range of substituents to explore new areas of chemical space.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in animal models of cancer, infectious diseases, and inflammation to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

The continued exploration of dimethylthiazole derivatives holds great promise for the discovery of new and effective therapeutic agents to address some of the most pressing challenges in human health.

VI. References

-

BenchChem. (2025). In Vitro Characterization of VEGFR-2 Inhibitors: A Technical Guide.

-

ResearchGate. (n.d.). Cytotoxic IC50 values of the tested compounds against MCF-7 and MCF-10A...

-

BenchChem. (2025). Application Notes: Vegfr-2-IN-45 In Vitro Kinase Assay Protocol.

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

-

Wikipedia. (n.d.). Broth microdilution.

-

NIH. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay.

-

T. Horton. (1994). MTT Cell Assay Protocol.

-

Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability.

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

-

Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method.

-

BenchChem. (2025). In Vitro COX-1/COX-2 Inhibition Assay for (R)-Ketoprofen: A Technical Guide.

-

ResearchGate. (n.d.). Cytotoxic activity (IC50, μM) of studied compounds estimated by the MTT assay a.

-

Microbe Online. (2013). Broth Dilution Method for MIC Determination.

-

NCBI Bookshelf. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

-

Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.

-

Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

-

PubMed Central. (n.d.). IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis.

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

-

NIH. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

-

PubMed. (2013). Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones.

-

JOVE. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.

-

ResearchGate. (n.d.). IC50 values obtained from the 3-(4,5-dimethylthiazol-2-yl) -.

-

MDPI. (n.d.). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding.

-

MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

-

Taylor & Francis Online. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation.

-

NIH. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.

-

MDPI. (n.d.). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

-

NIH. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis.

-

BenchChem. (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis of Derivatives.

-

BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

-

Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).

-

NIH. (n.d.). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.

-

PubMed. (n.d.). Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold.

-

MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.

-

MDPI. (n.d.). New Derivatives of 5-((1-Methyl-Pyrrol-2-yl) Methyl)-4-(Naphthalen-1-yl)-1,2,4-Triazoline-3-Thione and Its Coordination Compounds with Anticancer Activity.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis.

-

ResearchGate. (2025). Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation | Request PDF.

-

ResearchGate. (2025). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies.

-

Scilit. (n.d.). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities.

-

ResearchGate. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.

-

PubMed. (n.d.). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors.

-

WJPMR. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES.

References

- 1. scilit.com [scilit.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. mdpi.com [mdpi.com]

- 5. Broth Microdilution | MI [microbiology.mlsascp.com]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. texaschildrens.org [texaschildrens.org]

- 14. Antimicrobial activity and cytotoxicity of some 2-amino-5-alkylidene-thiazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antimicrobial and anti-biofilm activity of thiourea derivatives incorporating a 2-aminothiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Broth microdilution - Wikipedia [en.wikipedia.org]

- 17. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 22. Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. benchchem.com [benchchem.com]

- 26. cdn.caymanchem.com [cdn.caymanchem.com]

- 27. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Importance of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate: A Technical Guide to its InChIKey and Broader Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole nucleus is a cornerstone in medicinal chemistry, serving as a critical scaffold in numerous therapeutic agents.[1][2][3][4] This guide delves into the technical details of a specific, yet representative, thiazole derivative: Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate. We will establish its unique digital identifier, the InChIKey, and expand upon the compound's physicochemical properties, synthesis, and the broader context of its significance in drug discovery and development. This document serves as a comprehensive resource for researchers engaged in the exploration of thiazole-based compounds for novel therapeutic applications.

The InChIKey: A Digital Fingerprint

The International Chemical Identifier (InChI) and its condensed, fixed-length version, the InChIKey, are non-proprietary, open standards for representing chemical substances. The InChIKey for this compound is:

| Compound Name | InChIKey |

| This compound | AUEJOXGQRQYLDJ-UHFFFAOYSA-N |

This 27-character string serves as an unambiguous digital identifier for this specific chemical entity, enabling precise database searching and cross-referencing across disparate chemical and biological datasets. The InChIKey is algorithmically generated from the compound's structural information, ensuring a consistent and verifiable identifier.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of this compound are summarized below:

| Property | Value | Source |

| CAS Number | 306937-37-1 | [5][6] |

| Molecular Formula | C₈H₁₁NO₂S | [7] |

| Molecular Weight | 185.24 g/mol | [7] |

| SMILES | COC(=O)CC1=C(C)SC(C)=N1 | [7] |

The structural features of this molecule—a central thiazole ring substituted with two methyl groups and a methyl acetate moiety—confer upon it specific chemical reactivity and potential for biological interactions. The thiazole ring itself is an aromatic heterocycle, and its electron distribution influences the acidity of adjacent protons and the susceptibility of the ring to electrophilic or nucleophilic attack.[4]

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The construction of the thiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being a cornerstone method.[8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide.[8][9] While the specific synthesis of this compound may involve proprietary modifications, the fundamental principles of the Hantzsch synthesis provide a validated and reliable framework for its conceptual construction.

General Hantzsch Thiazole Synthesis Workflow

The following diagram illustrates the generalized mechanism of the Hantzsch thiazole synthesis:

Caption: Generalized workflow of the Hantzsch thiazole synthesis.

Step-by-Step Protocol for a Representative Hantzsch Synthesis

The following is a representative, non-specific protocol for a Hantzsch-type synthesis, illustrating the self-validating nature of the experimental design. Each step has a clear objective and observable outcome.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the thioamide (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol).

-

Add the α-haloketone (1.0-1.1 equivalents) to the solution. The choice of a slight excess of the α-haloketone can ensure complete consumption of the thioamide.

-

-

Reaction Progression and Monitoring:

-

Heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of a new, more polar spot corresponding to the thiazole product indicates the reaction is proceeding. This provides an in-process check on the reaction's success.

-

-

Work-up and Isolation:

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to quench any remaining acid.

-

Extract the product into an organic solvent (e.g., ethyl acetate). The partitioning of the product into the organic layer is a validation of its expected polarity.

-

Wash the organic layer with brine to remove any residual water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

-

Purification and Characterization:

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization. The ability to obtain a crystalline solid with a sharp melting point is a strong indicator of purity.

-

Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its structure and purity. The obtained spectra should be consistent with the expected structure of the thiazole derivative.

-

The Thiazole Scaffold in Drug Discovery: A Platform for Innovation

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications.[1][10] Its prevalence stems from its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, and its metabolic stability.

Logical Relationship of Thiazole to Therapeutic Action

The following diagram illustrates the central role of the thiazole scaffold in mediating biological activity.

Caption: The role of the thiazole scaffold in drug discovery.

Examples of Thiazole-Containing Drugs

The versatility of the thiazole ring is evident in the range of drugs that incorporate this moiety.

| Drug Name | Therapeutic Class |

| Ritonavir | Antiretroviral |

| Abafungin | Antifungal |

| Sulfathiazole | Antibacterial |

| Tiazofurin | Antineoplastic |

This diversity highlights the utility of the thiazole scaffold as a starting point for the design of new chemical entities with tailored pharmacological profiles. The specific compound, this compound, represents a building block that can be further elaborated to explore new areas of chemical and biological space.

Conclusion

This compound, identified by the InChIKey AUEJOXGQRQYLDJ-UHFFFAOYSA-N, is more than just a chemical compound; it is a representative of a class of molecules with profound importance in medicinal chemistry. This guide has provided a comprehensive overview of its digital identification, physicochemical properties, and a validated synthetic approach. By understanding the fundamental chemistry and biological significance of the thiazole scaffold, researchers are better equipped to leverage these versatile structures in the ongoing quest for novel and effective therapeutics.

References

- 1. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. | Semantic Scholar [semanticscholar.org]

- 4. ijarsct.co.in [ijarsct.co.in]

- 5. CAS RN 306937-37-1 | Fisher Scientific [fishersci.es]

- 6. This compound 95% - CAS:306937-37-1 - 如吉生物科技 [shruji.com]

- 7. CAS RN 306937-37-1 | Fisher Scientific [fishersci.se]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. synarchive.com [synarchive.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate, a heterocyclic compound of increasing interest in the fields of medicinal chemistry and drug discovery. We will delve into its commercial availability, explore a robust synthesis protocol grounded in the principles of the Hantzsch thiazole synthesis, detail expected analytical characterization, and discuss its potential as a valuable building block for novel therapeutics.

Commercial Availability and Sourcing

This compound, identified by the CAS Number 306937-37-1, is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in varying quantities, from milligrams for initial screening to larger, multi-gram scales for more extensive studies. The table below summarizes key information from prominent suppliers.

| Supplier | Product Number | Purity | Available Quantities |

| BLDpharm | 306937-37-1 | Request | Inquire |

| ChemicalBook | CB6344948 | Request | Inquire |

| Ruji Biology | 306937-37-1 | 95% | Inquire |

Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.

Synthesis Pathway: A Modern Application of the Hantzsch Thiazole Synthesis

The construction of the 2,5-dimethyl-1,3-thiazole core of the target molecule is efficiently achieved through the Hantzsch thiazole synthesis, a classic and reliable method for forming this heterocyclic system.[1] This reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of this compound, a logical and field-proven approach involves the reaction of thioacetamide with a suitably substituted α-halo-β-ketoester.

The causality behind this choice lies in the robust nature of the Hantzsch synthesis, which allows for the direct and regioselective formation of the desired thiazole ring. The use of readily available starting materials makes this an economically viable and scalable method.

Caption: Hantzsch synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for reproducibility and high yield.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add methyl 3-chloro-2-oxobutanoate (1.0 equivalent) dropwise at room temperature. A mild exotherm may be observed.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Analytical Characterization: A Validating Framework

Comprehensive analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques provide a self-validating system for quality control.

Caption: Analytical workflow for the characterization of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the thiazole ring, the methylene protons of the acetate side chain, and the methyl ester protons. The chemical shifts will be influenced by the aromatic thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will provide evidence for all the carbon atoms in the molecule, including the two distinct methyl carbons, the methylene carbon, the ester carbonyl carbon, the methyl ester carbon, and the carbons of the thiazole ring.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands confirming the presence of key functional groups. Expected peaks include:

-

C=O stretching vibration of the ester group (typically around 1735-1750 cm⁻¹).

-

C-O stretching vibrations of the ester group.

-

C=N and C=C stretching vibrations associated with the thiazole ring.[2][3]

-

C-H stretching and bending vibrations of the methyl and methylene groups.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The fragmentation pattern can also provide structural information. The molecular ion peak (M+) should correspond to the calculated molecular weight of this compound. Common fragmentation patterns for thiazole derivatives may be observed.[4][5]

Potential Applications in Drug Discovery and Development

The thiazole ring is a privileged scaffold in medicinal chemistry, present in a wide array of approved drugs with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7][8] The 2,5-dimethylthiazole moiety, in particular, has been identified as a key pharmacophore in various biologically active molecules.

Role as a Versatile Intermediate

This compound serves as a valuable building block for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amide derivatives. This allows for the exploration of structure-activity relationships (SAR) in a drug discovery program.

Potential as an Enzyme Inhibitor

Thiazole-containing compounds have been reported as inhibitors of various enzymes.[9][10][11] The structural features of this compound, including the heterocyclic ring and the acetate side chain, make it a candidate for screening against a range of enzymatic targets. The 2,5-dimethyl substitution pattern can influence the binding affinity and selectivity for specific enzymes.

Caption: Potential drug discovery pathways utilizing the target compound.

Conclusion

This compound is a commercially accessible and synthetically tractable compound with significant potential in drug discovery and development. Its synthesis via the Hantzsch reaction is well-established, and its structure can be readily confirmed through standard analytical techniques. The presence of the 2,5-dimethylthiazole moiety suggests a range of potential biological activities, making this compound a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides a foundational understanding for researchers looking to incorporate this promising building block into their research programs.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

- 8. itmedicalteam.pl [itmedicalteam.pl]

- 9. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Safe Handling and Use of Methyl 2-(2,5-dimethyl-1,3-thiazol-4-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist